4-(4-Ethylpiperazin-1-yl)aniline hydrochloride 4-(4-Ethylpiperazin-1-yl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2009011-61-2
VCID: VC8252819
InChI: InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H
SMILES: CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl
Molecular Formula: C12H20ClN3
Molecular Weight: 241.76

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride

CAS No.: 2009011-61-2

Cat. No.: VC8252819

Molecular Formula: C12H20ClN3

Molecular Weight: 241.76

* For research use only. Not for human or veterinary use.

4-(4-Ethylpiperazin-1-yl)aniline hydrochloride - 2009011-61-2

Specification

CAS No. 2009011-61-2
Molecular Formula C12H20ClN3
Molecular Weight 241.76
IUPAC Name 4-(4-ethylpiperazin-1-yl)aniline;hydrochloride
Standard InChI InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H
Standard InChI Key PKZFKVFXLCLORK-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl
Canonical SMILES CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound consists of an aniline moiety linked to a 4-ethylpiperazine group. The piperazine ring adopts a chair conformation, while the ethyl substituent introduces steric and electronic effects that influence reactivity and binding interactions . The hydrochloride salt forms via protonation of the piperazine nitrogen, resulting in improved crystallinity and aqueous solubility .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight241.76 g/mol
Melting PointNot explicitly reported; base compound: 76–78°C
SolubilitySoluble in polar solvents (e.g., DMSO, water)
pKaPredicted: ~8.05 (amine group)

The base compound, 4-(4-ethylpiperazin-1-yl)aniline, has a boiling point of 364.4±37.0°C and a density of 1.065±0.06 g/cm³ .

Synthesis and Optimization

Synthetic Pathways

The hydrochloride salt is typically synthesized via a two-step process:

  • Nucleophilic Aromatic Substitution:

    • 1-Fluoro-4-nitrobenzene reacts with N-ethylpiperazine in dimethyl sulfoxide (DMSO) under microwave irradiation (160°C, 10 min) .

    • Intermediate: 1-Ethyl-4-(4-nitrophenyl)piperazine .

  • Reduction and Salt Formation:

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-(4-ethylpiperazin-1-yl)aniline .

    • Treatment with hydrochloric acid (HCl) forms the hydrochloride salt .

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 1.20 (t, 3H, CH₂CH₃), 2.50–3.20 (m, 8H, piperazine), 6.70–7.20 (m, 4H, aromatic) .

  • MS (ESI): m/z 205.3 [M⁺ – HCl] .

Applications in Drug Discovery

Kinase Inhibition

The compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors. For example:

  • Patent US20130116213A1 describes its use in thieno[3,2-d]pyrimidine derivatives targeting CDK4/6 and other kinases .

  • Analogues exhibit IC₅₀ values < 100 nM against CDK4/6, with selectivity over CDK1/2/7/9 .

Anticancer Activity

In MV4-11 leukemia xenografts, derivatives like 83 (a CDK4/6 inhibitor) show tumor growth suppression (85% G₁ arrest) without toxicity .

NLRP3 Inflammasome Modulation

Piperazine-containing analogues inhibit NEK7-NLRP3 interactions, reducing IL-1β secretion in gout models .

Biological and Pharmacological Profiles

In Vitro Activity

AssayResultSource
CDK4 InhibitionKᵢ = 4–41 nM
Antiproliferative (MV4-11)GI₅₀ = 10–209 nM
Solubility (PBS)>50 µM

Metabolic Stability

  • Microsomal Stability (Human): t₁/₂ = 45–60 min .

  • Caco-2 Permeability: High (>20 × 10⁻⁶ cm/s) .

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